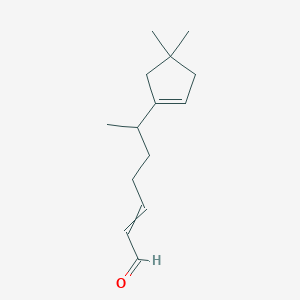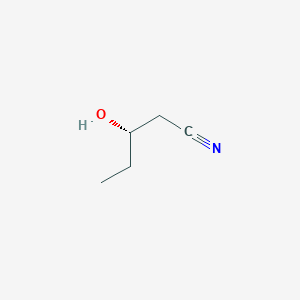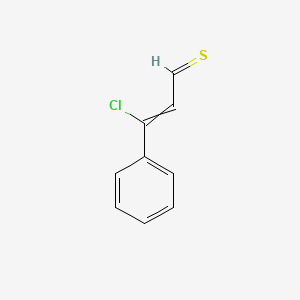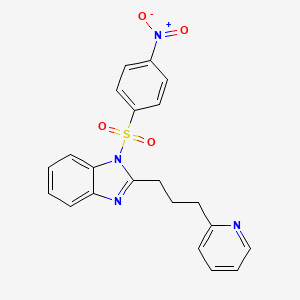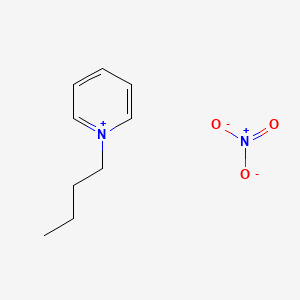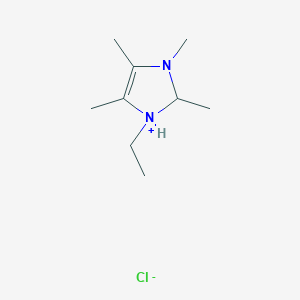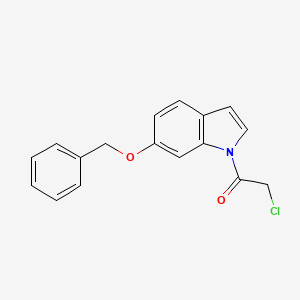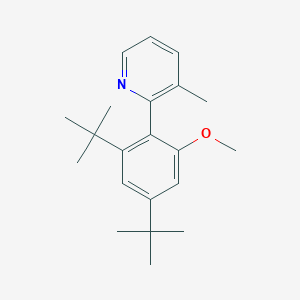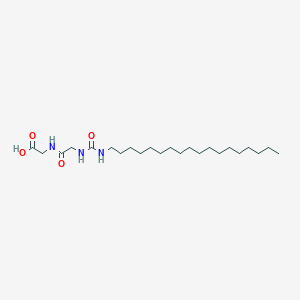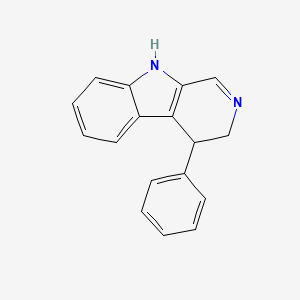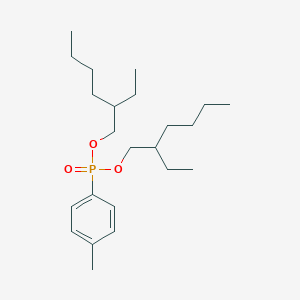
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate is an organophosphorus compound known for its unique chemical properties and applications. It is a phosphonate ester, which means it contains a phosphonate group bonded to an organic moiety. This compound is used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) (4-methylphenyl)phosphonate typically involves the esterification of phosphonic acid with 2-ethylhexanol and 4-methylphenol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly, a catalyst such as sulfuric acid is used to speed up the reaction. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure. The product is then purified through distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The ester groups can be substituted with other nucleophiles, leading to the formation of different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized as a plasticizer in polymer production and as a flame retardant in materials science.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) (4-methylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions, making it useful in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) phosphate: Another organophosphorus compound with similar ester groups but different applications.
Bis(2-ethylhexyl) hydrogen phosphate: Known for its use as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate: Used as a solvent and plasticizer in various industrial applications.
Uniqueness
Bis(2-ethylhexyl) (4-methylphenyl)phosphonate is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
191470-01-6 |
|---|---|
Molecular Formula |
C23H41O3P |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-[bis(2-ethylhexoxy)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C23H41O3P/c1-6-10-12-21(8-3)18-25-27(24,23-16-14-20(5)15-17-23)26-19-22(9-4)13-11-7-2/h14-17,21-22H,6-13,18-19H2,1-5H3 |
InChI Key |
GJWYASJGAKYLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COP(=O)(C1=CC=C(C=C1)C)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[1,3-Phenylenebis(methyleneoxymethylene)]bis(3-ethyloxetane)](/img/structure/B12560945.png)
